![molecular formula C27H26F3NO5 B2778285 (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone CAS No. 486452-25-9](/img/structure/B2778285.png)
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone
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Description
Scientific Research Applications
Biological Activity and Pharmacology
This compound exhibits interesting biological properties, making it relevant for drug discovery and development. Some areas of interest include:
Anticancer Activity: Research suggests that this compound may have potential as an anticancer agent due to its effects on cell proliferation, apoptosis, and cell cycle regulation. Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .
Neuroprotection: The compound’s structure hints at potential neuroprotective effects. Investigations into its ability to prevent neuronal damage, reduce oxidative stress, or modulate neurotransmitter systems are ongoing .
Chemical Synthesis and Medicinal Chemistry
In the realm of synthetic chemistry and drug design:
Synthetic Strategies: Researchers have developed synthetic routes to access this compound, including diastereoselective syntheses. The Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been employed for its preparation .
properties
IUPAC Name |
[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3NO5/c1-33-20-8-4-6-18(12-20)26(32)31-11-10-17-13-24(34-2)25(35-3)15-22(17)23(31)16-36-21-9-5-7-19(14-21)27(28,29)30/h4-9,12-15,23H,10-11,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKGXCZUQRMGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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